molecular formula C12H14O2 B13362102 Methyl trans-2-(p-Tolyl)cyclopropanecarboxylate

Methyl trans-2-(p-Tolyl)cyclopropanecarboxylate

Cat. No.: B13362102
M. Wt: 190.24 g/mol
InChI Key: UZLFTBIQJWSGEI-WDEREUQCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl trans-2-(p-Tolyl)cyclopropanecarboxylate can be synthesized through several methods. One common approach involves the cyclopropanation of 2-aminoacrylates with N-tosylhydrazones . This reaction is typically carried out under transition-metal-free conditions, making it a general route to cyclopropane α-amino acids with contiguous quaternary carbon centers .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclopropanation reactions. The reaction conditions are optimized for high yield and purity, ensuring the compound meets the required specifications for research and development purposes .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: Methyl trans-2-(p-Tolyl)cyclopropanecarboxylate is unique due to its specific structure, which includes a p-tolyl group attached to the cyclopropane ring. This structural feature enhances its reactivity and makes it suitable for a broader range of chemical reactions and applications compared to similar compounds .

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

methyl (1R,2R)-2-(4-methylphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C12H14O2/c1-8-3-5-9(6-4-8)10-7-11(10)12(13)14-2/h3-6,10-11H,7H2,1-2H3/t10-,11+/m0/s1

InChI Key

UZLFTBIQJWSGEI-WDEREUQCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)C2CC2C(=O)OC

Origin of Product

United States

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